1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methyl-
Description
1H-Pyrazole-4-carboxamide derivatives are a class of heterocyclic compounds with diverse pharmacological and agrochemical applications. The compound 1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a 4-chlorophenyl group at position 1, a cyano group at position 5, and an N-ethyl-N-methyl carboxamide moiety at position 2.
Key structural attributes:
- N-ethyl-N-methyl carboxamide: This branched alkyl substitution may reduce crystallinity compared to aryl-substituted analogs, impacting solubility and bioavailability.
Properties
CAS No. |
98476-37-0 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H13ClN4O/c1-3-18(2)14(20)12-9-17-19(13(12)8-16)11-6-4-10(15)5-7-11/h4-7,9H,3H2,1-2H3 |
InChI Key |
WEJNSLUSHSZSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with ethyl isocyanate or methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Derivatives with substituted functional groups based on the reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antitubercular, and antiviral properties
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole carboxamide derivatives, focusing on synthetic methods, physicochemical properties, and substituent effects.
Table 1: Structural and Physicochemical Comparison
Note: Data for the target compound is inferred from structural analogs due to absence in provided evidence.
Key Observations:
Substituent Effects on Yield and Melting Point :
- Aryl substituents (e.g., phenyl, 4-chlorophenyl) at position 1 correlate with higher melting points (171–183°C) due to enhanced π-π stacking and crystallinity . The target compound’s N-ethyl-N-methyl carboxamide may lower its melting point compared to aryl-substituted analogs.
- Electron-withdrawing groups (e.g., Cl, CN) at position 5 improve reaction yields (68–71%) by stabilizing intermediates during coupling reactions .
Spectroscopic and Structural Trends :
- ¹H-NMR : Aromatic proton signals (δ 7.1–8.1 ppm) are consistent across analogs, while methyl groups (e.g., δ 2.42–2.66 ppm) exhibit slight shifts depending on adjacent substituents .
- Crystallography : Thiourea-linked analogs (e.g., ) exhibit distinct dihedral angles (67.4° between pyrazole and phenyl rings), suggesting that the target compound’s N-ethyl-N-methyl group may alter molecular conformation and intermolecular interactions .
Synthetic Methodology :
- Carboxamide derivatives in were synthesized via EDCI/HOBt-mediated coupling, achieving moderate yields (62–71%) . The target compound likely requires similar conditions but with N-ethyl-N-methylamine as the nucleophile.
- In contrast, thiourea derivatives () employ PEG-400 and ammonium thiocyanate, highlighting the versatility of pyrazole carboxamide synthesis .
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s bioactivity is unexplored in the provided evidence, analogs with 4-chlorophenyl/cyano substituents (e.g., 3b) show promise in binding studies due to their electronic profiles .
- Limitations : Direct comparisons are hindered by the absence of data on the target compound’s synthesis, crystallography, or biological activity. Further studies are needed to validate inferred properties.
Q & A
Q. Table 1: Example Synthesis Protocol
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, cyano groups via adjacent carbons) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₄ClN₅O = 311.31 g/mol) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure, dihedral angles between aromatic rings (e.g., pyrazole vs. chlorophenyl planes) .
Advanced: How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl and cyano groups reduce electron density on the pyrazole ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .
- Steric Hindrance: Bulky N-ethyl-N-methyl groups may slow reactions at the carboxamide site. Optimization involves using polar aprotic solvents (DMF) to enhance solubility and reduce steric crowding .
- Case Study: Replacing the 4-chlorophenyl group with a methoxy group increased reaction rates by 30% in Pd-catalyzed couplings due to reduced steric bulk .
Advanced: What strategies resolve contradictions in reported biological activities of pyrazole carboxamides?
Answer:
Contradictions arise from structural variations (e.g., substituents) and assay conditions. Mitigation strategies include:
- Comparative SAR Studies: Systematic evaluation of substituent effects (e.g., 4-chloro vs. 4-fluoro analogs in antifungal assays) .
- Standardized Assays: Replicating studies under controlled conditions (e.g., MIC values for antifungal activity using CLSI guidelines) .
- Meta-Analysis: Cross-referencing data from PubChem, crystallography databases, and pharmacological studies to identify outliers .
Q. Table 2: Biological Activity Comparison
| Substituent | Biological Activity (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| 4-Cl | 12.3 (Antifungal) | MIC vs. C. albicans | |
| 4-F | 8.7 (Antifungal) | MIC vs. C. albicans | |
| 4-CH₃ | 25.1 (Anticancer) | MTT assay (HeLa cells) |
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like fungal CYP51 (ΔG = -9.2 kcal/mol for 4-chloro derivative) .
- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. For example, a smaller gap (4.1 eV) correlates with higher antifungal activity .
- MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., His310 in CYP51) .
Advanced: What crystallographic insights inform structural optimization for enhanced stability?
Answer:
X-ray data reveals:
- Intermolecular Interactions: N–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, suggesting strategies to enhance solid-state stability .
- Torsional Angles: Dihedral angles between pyrazole and chlorophenyl rings (e.g., 40.7°) impact planarity and π-π stacking in drug delivery systems .
Figure 1: Crystal structure of a related compound showing key hydrogen bonds (from ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
